molecular formula C15H10N2 B1510580 3,3'-Methylenedibenzonitrile CAS No. 46833-85-6

3,3'-Methylenedibenzonitrile

Cat. No.: B1510580
CAS No.: 46833-85-6
M. Wt: 218.25 g/mol
InChI Key: OAHRUJULSXYCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3'-Methylenedibenzonitrile is a useful research compound. Its molecular formula is C15H10N2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(3-cyanophenyl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2/c16-10-14-5-1-3-12(8-14)7-13-4-2-6-15(9-13)11-17/h1-6,8-9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHRUJULSXYCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC2=CC(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736796
Record name 3,3'-Methylenedibenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46833-85-6
Record name 3,3'-Methylenedibenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3,3'-Methylenedibenzonitrile (MDBN) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MDBN, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

MDBN is characterized by its unique chemical structure, which consists of two benzene rings connected by a methylene bridge and substituted with nitrile groups. The molecular formula is C15H12N2, and it has a molecular weight of approximately 224.26 g/mol. The presence of the nitrile groups contributes to its reactivity and interaction with biological targets.

The biological activity of MDBN can be attributed to several mechanisms:

  • Antioxidant Activity : MDBN exhibits significant antioxidant properties, which may help in mitigating oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects : Research indicates that MDBN can inhibit pro-inflammatory cytokines, thereby reducing inflammation. This effect is mediated through the modulation of signaling pathways such as NF-κB.
  • Anticancer Potential : Preliminary studies suggest that MDBN may induce apoptosis in cancer cells through the mitochondrial pathway. It appears to activate caspases, which are critical for the execution of apoptosis, and disrupt mitochondrial membrane potential.

In Vitro Studies

In vitro experiments have demonstrated that MDBN affects various cancer cell lines. For example:

  • K562 Cells : Studies showed that MDBN increased the activity of caspases 3 and 7 significantly after prolonged exposure, indicating its potential as an anticancer agent .
  • Acute Myeloid Leukemia (AML) : MDBN has been implicated in modulating the IL-6/STAT3 signaling pathway in AML cells, leading to decreased proliferation and survival rates .

Toxicological Profile

Despite its promising biological activities, it is essential to consider the toxicological profile of MDBN. In silico studies have indicated potential toxic effects, including:

  • Neurotoxicity : MDBN may cross the blood-brain barrier and exhibit neurotoxic effects.
  • Reproductive Toxicity : Compounds similar to MDBN have shown reproductive dysfunction in animal models.

Case Study 1: Anticancer Activity in Human Cell Lines

A study conducted by Liang et al. investigated the effects of MDBN on human chondrosarcoma cells. The results indicated that MDBN treatment led to increased reactive oxygen species (ROS) production and subsequent apoptosis through mitochondrial dysfunction . The study concluded that MDBN could be a candidate for further development as an anticancer therapeutic.

Case Study 2: Inflammatory Response Modulation

In another study focusing on inflammatory responses, MDBN was shown to significantly reduce levels of IL-6 in AML cells. This reduction was linked to decreased STAT3 activation, suggesting that MDBN could be utilized in therapies aimed at inflammatory diseases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityEffect ObservedReference
AntioxidantReduces oxidative stress
Anti-inflammatoryInhibits IL-6 secretion
AnticancerInduces apoptosis in K562 cells
NeurotoxicityPotential neurotoxic effects
Reproductive toxicityLinked to reproductive dysfunction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3'-Methylenedibenzonitrile
Reactant of Route 2
Reactant of Route 2
3,3'-Methylenedibenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.